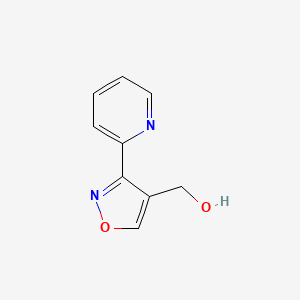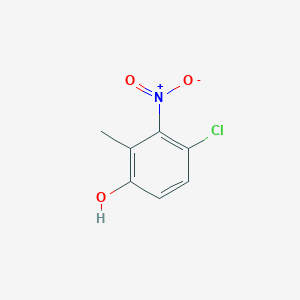
tert-Butyl (3S,4S)-3-((cyclopropylamino)methyl)-4-fluoropyrrolidine-1-carboxylate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
tert-Butyl (3S,4S)-3-((cyclopropylamino)methyl)-4-fluoropyrrolidine-1-carboxylate is a chiral compound with significant potential in various scientific fields. Its unique structure, which includes a cyclopropyl group, a fluorine atom, and a tert-butoxycarbonyl protecting group, makes it an interesting subject for research in organic chemistry and medicinal chemistry.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of tert-Butyl (3S,4S)-3-((cyclopropylamino)methyl)-4-fluoropyrrolidine-1-carboxylate typically involves multiple steps, starting from commercially available starting materials. One common approach is the asymmetric synthesis, which ensures the correct stereochemistry of the compound. This can be achieved through organocatalytic addition reactions, where dithiomalonates are added to nitrostyrenes under specific conditions . The reaction conditions often include the use of hydrophobic additives and catalysts to improve the efficiency and selectivity of the reaction.
Industrial Production Methods
Industrial production of this compound would likely involve scaling up the laboratory synthesis methods. This includes optimizing reaction conditions to ensure high yield and purity, as well as implementing cost-effective and environmentally friendly processes. The use of continuous flow reactors and automated systems could be employed to enhance the efficiency of the production process.
Analyse Des Réactions Chimiques
Types of Reactions
tert-Butyl (3S,4S)-3-((cyclopropylamino)methyl)-4-fluoropyrrolidine-1-carboxylate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophilic substitution reactions can occur, particularly at the fluorine atom, using reagents such as sodium azide or potassium cyanide.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in dry ether.
Substitution: Sodium azide in dimethylformamide.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of azides or nitriles.
Applications De Recherche Scientifique
Chemistry
In organic chemistry, tert-Butyl (3S,4S)-3-((cyclopropylamino)methyl)-4-fluoropyrrolidine-1-carboxylate is used as a building block for the synthesis of more complex molecules. Its chiral nature makes it valuable in the synthesis of enantiomerically pure compounds.
Biology
In biological research, this compound can be used as a probe to study enzyme-substrate interactions and to investigate the mechanisms of enzyme catalysis.
Medicine
In medicinal chemistry, this compound is explored for its potential as a drug candidate. Its unique structure may impart specific biological activities, making it a candidate for the development of new pharmaceuticals.
Industry
In the industrial sector, this compound can be used in the development of new materials with specific properties, such as polymers or coatings.
Mécanisme D'action
The mechanism of action of tert-Butyl (3S,4S)-3-((cyclopropylamino)methyl)-4-fluoropyrrolidine-1-carboxylate involves its interaction with specific molecular targets. The cyclopropyl group and the fluorine atom can interact with enzymes or receptors, modulating their activity. The tert-butoxycarbonyl group can protect the amine functionality during reactions, ensuring the compound’s stability and reactivity.
Comparaison Avec Des Composés Similaires
Similar Compounds
- (2S,3S,4S,5S)-3-[3,5-Bis(trifluoromethyl)benzyloxy]-N-(tert-butoxycarbonyl)-4,5-dimethyl-2-phenylpyrrolidine
- (2S,3S,4S,5S)-3-[3,5-bis(trifluoromethyl)benzyloxy]-4,5-dimethyl-2-phenylpyrrolidinium p-toluenesulfonate
Uniqueness
tert-Butyl (3S,4S)-3-((cyclopropylamino)methyl)-4-fluoropyrrolidine-1-carboxylate is unique due to its specific combination of functional groups and stereochemistry. The presence of the cyclopropyl group and the fluorine atom imparts distinct chemical and biological properties, differentiating it from other similar compounds.
Propriétés
Formule moléculaire |
C13H23FN2O2 |
|---|---|
Poids moléculaire |
258.33 g/mol |
Nom IUPAC |
tert-butyl (3S,4S)-3-[(cyclopropylamino)methyl]-4-fluoropyrrolidine-1-carboxylate |
InChI |
InChI=1S/C13H23FN2O2/c1-13(2,3)18-12(17)16-7-9(11(14)8-16)6-15-10-4-5-10/h9-11,15H,4-8H2,1-3H3/t9-,11+/m0/s1 |
Clé InChI |
SYTWWFJTHISJLL-GXSJLCMTSA-N |
SMILES isomérique |
CC(C)(C)OC(=O)N1C[C@@H]([C@@H](C1)F)CNC2CC2 |
SMILES canonique |
CC(C)(C)OC(=O)N1CC(C(C1)F)CNC2CC2 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.






![1h-Pyrrolo[2,3-b]pyridine-2-carboxylic acid,1-[(3-fluorophenyl)methyl]-,ethyl ester](/img/structure/B8540988.png)

![1h-Indole,3-[2-[4-(4-bromophenoxy)-1-piperidinyl]ethyl]-](/img/structure/B8540997.png)
![2-Fluoro-6-trifluoromethyl-N-(5,8-dimethoxy-1,2,4triazolo[1,5-c]pyrimidin-2-yl)benzenesulfonamide](/img/structure/B8541006.png)

![Tert-butyl (2-[(5-bromopyridin-3-yl)amino]ethyl)carbamate](/img/structure/B8541019.png)
![Cyclohexanamine, N-[(2-methoxyphenyl)methylene]-](/img/structure/B8541025.png)
![(4R)-4-[2-(furan-2-yl)ethyl]-4-methyl-1,3-oxazolidin-2-one](/img/structure/B8541032.png)


